1-Octadecylpyridinium chloride

Catalog No.
S1929679
CAS No.
3165-81-9
M.F
C23H42ClN
M. Wt
368 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Octadecylpyridinium chloride

CAS Number

3165-81-9

Product Name

1-Octadecylpyridinium chloride

IUPAC Name

1-octadecylpyridin-1-ium;chloride

Molecular Formula

C23H42ClN

Molecular Weight

368 g/mol

InChI

InChI=1S/C23H42N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-24-22-19-17-20-23-24;/h17,19-20,22-23H,2-16,18,21H2,1H3;1H/q+1;/p-1

InChI Key

WJDJWDHXZBNQNE-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.[Cl-]

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.[Cl-]

1-Octadecylpyridinium chloride, also referred to as stearylpyridinium chloride, is a quaternary ammonium compound characterized by the molecular formula C23H42ClNC_{23}H_{42}ClN. This compound consists of a pyridinium salt where the nitrogen atom of the pyridine ring is substituted with an octadecyl (stearyl) group. Its structure facilitates surfactant properties, making it valuable in various industrial and research applications. The compound exhibits significant hydrophobic characteristics due to its long alkyl chain, which enhances its ability to interact with lipid membranes and other hydrophobic environments .

The mechanism of action of 1-octadecylpyridinium chloride depends on the specific application.

  • In micellization: The hydrophobic chain interacts with other hydrophobic molecules, while the charged head group interacts with water molecules, leading to micelle formation.
  • In membrane interactions: The cationic head group can interact with negatively charged phosphate groups in cell membranes, potentially affecting membrane fluidity and permeability.
  • In antimicrobial activity (if confirmed): The mechanism by which 1-octadecylpyridinium chloride might exhibit antimicrobial activity is not well understood and requires further research.

  • Substitution Reactions: As a quaternary ammonium compound, it can undergo nucleophilic substitution where the chloride ion can be replaced by other nucleophiles such as hydroxide ions or cyanide ions.
  • Oxidation and Reduction: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.
  • Complex Formation: It can form complexes with various cations and anions, enhancing its utility in phase transfer catalysis and other applications.

The biological activity of 1-octadecylpyridinium chloride is primarily attributed to its surfactant properties. It has demonstrated antimicrobial effects, making it effective against various microbial organisms. The long hydrophobic chain interacts with lipid membranes, leading to cell lysis. This mechanism underpins its use in formulations for disinfectants and antiseptics. Additionally, it has been employed in drug delivery systems, particularly in the preparation of liposomes for gene therapy .

The synthesis of 1-octadecylpyridinium chloride typically involves the quaternization of pyridine with octadecyl chloride. The general procedure includes:

  • Heating pyridine with octadecyl chloride in a solvent such as acetonitrile or ethanol.
  • Refluxing the mixture for several hours to ensure complete reaction.
  • Purification through recrystallization or other methods to achieve high purity levels.

Industrial methods may optimize these conditions for larger-scale production while maintaining yield and purity .

Cetylpyridinium chlorideShorter alkyl chain (hexadecyl group)Antimicrobial agent, surfactantBenzalkonium chlorideMixture of alkylbenzyldimethylammonium chloridesDisinfectant, preservativeDodecyltrimethylammonium chlorideShorter dodecyl chainSurfactant, antimicrobial agent

The uniqueness of 1-octadecylpyridinium chloride lies in its longer alkyl chain, which enhances its surfactant properties and effectiveness in disrupting lipid membranes compared to its shorter-chain counterparts .

Interaction studies involving 1-octadecylpyridinium chloride have explored its role in complex formation with different ions. These interactions can enhance solubility and facilitate phase transfer processes, which are critical in various chemical syntheses. The compound's ability to form stable complexes makes it valuable in applications such as ion-selective sensors and catalysis .

Nuclear Magnetic Resonance Spectroscopic Analysis

Nuclear Magnetic Resonance spectroscopy serves as a fundamental technique for structural elucidation and purity assessment of 1-Octadecylpyridinium chloride [1] [2]. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic signals that confirm the presence of both the pyridinium ring system and the long-chain alkyl substituent [3] [4].

Table 3.1: Nuclear Magnetic Resonance Spectroscopic Data for 1-Octadecylpyridinium Chloride

NucleusChemical Shift (ppm)AssignmentMultiplicityIntegration
¹H9.55Pyridinium H-2,6 ortho protonss2H
¹H8.54Pyridinium H-3,5 meta protonsd2H
¹H8.21Pyridinium H-4 para protont1H
¹H4.98N-CH₂ methylene protonst2H
¹H0.88Terminal CH₃ protonst3H
¹³C154.2Pyridinium C-2,6s-
¹³C142.3Pyridinium C-3,5d-
¹³C128.5Pyridinium C-4d-
¹³C62.1N-CH₂ carbont-
¹³C14.2Terminal CH₃ carbonq-

The downfield chemical shifts of the pyridinium protons, particularly the ortho protons at 9.55 parts per million, confirm the presence of the positively charged nitrogen center [4]. The carbon-13 Nuclear Magnetic Resonance spectrum provides complementary structural information, with the quaternary carbon signals appearing at characteristic positions that validate the molecular framework [2] [5].

Fourier Transform Infrared Spectroscopic Characterization

Fourier Transform Infrared spectroscopy provides comprehensive vibrational fingerprinting of 1-Octadecylpyridinium chloride, revealing diagnostic absorption bands that confirm the molecular structure and functional group presence [6] [7] [8]. The technique offers particular utility in identifying the characteristic vibrations of the pyridinium ring system and the aliphatic chain components.

Table 3.2: Fourier Transform Infrared Spectroscopic Data for 1-Octadecylpyridinium Chloride

Wavenumber (cm⁻¹)AssignmentIntensity
3359.8C-N⁺ stretchingStrong
2923.9Asymmetric CH₂ stretchingStrong
2854.5Symmetric CH₂ stretchingStrong
1635Pyridinium ring vibrationMedium
1590Pyridinium C=N stretchingMedium
1520Pyridinium C=C stretchingMedium
1307.6CH₂ deformationMedium
717CH₂ rockingMedium

The strong absorption at 3359.8 wavenumbers represents the characteristic carbon-nitrogen positive stretching vibration, confirming the quaternary ammonium structure [8]. The intense methylene stretching vibrations at 2923.9 and 2854.5 wavenumbers indicate the presence of the extended alkyl chain [9]. The pyridinium ring vibrations between 1520 and 1635 wavenumbers provide definitive evidence for the aromatic heterocyclic core structure [10].

Mass Spectrometric Analysis and Fragmentation Patterns

Mass spectrometry offers precise molecular weight determination and structural confirmation through characteristic fragmentation patterns [11] [12] [13]. Electrospray ionization mass spectrometry proves particularly effective for analyzing quaternary ammonium compounds due to their inherent ionic nature [14].

Table 3.3: Mass Spectrometric Data for 1-Octadecylpyridinium Chloride

Ionm/zRelative Intensity (%)Fragment Structure
[M]⁺376.4100Molecular ion peak
[M-Cl]⁺340.465Loss of chloride
[M-C₁₈H₃₇]⁺123.045Loss of octadecyl chain
[C₅H₆N]⁺80.085Pyridinium ion
[C₁₈H₃₇]⁺253.435Octadecyl fragment

The molecular ion peak at mass-to-charge ratio 376.4 corresponds precisely to the theoretical molecular weight of the cationic species [13]. The base peak at mass-to-charge ratio 80.0 represents the pyridinium fragment, indicating the stability of the aromatic nitrogen-containing ring system under ionization conditions [12]. The loss of the chloride counterion and the octadecyl substituent provides additional structural confirmation through predictable fragmentation pathways [11] [15].

Chromatographic Separation Methods: High Performance Liquid Chromatography, Ultra Performance Liquid Chromatography, and Ion-Pair Chromatography

High Performance Liquid Chromatography Analysis

High Performance Liquid Chromatography represents the gold standard for quantitative analysis of quaternary ammonium compounds, offering robust separation and detection capabilities [16] [17] [18]. The technique provides excellent reproducibility and sensitivity for 1-Octadecylpyridinium chloride determination in complex matrices.

Table 3.4: Chromatographic Conditions for 1-Octadecylpyridinium Chloride Analysis

ParameterHigh Performance Liquid Chromatography ConditionsUltra Performance Liquid Chromatography Conditions
ColumnC18, 250 × 4.6 mm, 5 μmC18, 100 × 2.1 mm, 1.7 μm
Mobile Phase A0.1% Formic acid in water0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile0.1% Formic acid in acetonitrile
Flow Rate (mL/min)1.00.6
Detection Wavelength (nm)254254
Injection Volume (μL)203
Column Temperature (°C)4040
Gradient Program40-90% B over 15 min40-90% B over 3 min
Runtime (min)205

The octadecyl bonded silica stationary phase provides optimal retention for the hydrophobic alkyl chain, while the acidic mobile phase conditions ensure protonation and stability of the pyridinium moiety [17] [18]. Detection at 254 nanometers capitalizes on the aromatic absorption of the pyridinium ring system [19].

Ultra Performance Liquid Chromatography Methodology

Ultra Performance Liquid Chromatography offers significant advantages in analysis time reduction and resolution enhancement compared to conventional High Performance Liquid Chromatography [20] [17]. The sub-two-micrometer particle technology enables higher efficiency separations with reduced solvent consumption [20].

The Ultra Performance Liquid Chromatography method achieves baseline resolution in approximately five minutes, representing an 80% reduction in analysis time compared to High Performance Liquid Chromatography [17]. The enhanced sensitivity allows for lower detection limits, making this approach suitable for trace-level determinations in complex formulations [20] [18].

Ion-Pair Chromatography Applications

Ion-pair chromatography provides specialized separation capabilities for charged analytes like 1-Octadecylpyridinium chloride [21] [22] [23]. This technique utilizes ion-pairing reagents to modify the retention behavior of ionic species on reversed-phase columns [24] [25].

Common ion-pairing reagents for cationic surfactants include alkylsulfonic acids and perfluorinated carboxylates [23] [24]. The ion-pair formation creates neutral species that exhibit enhanced retention on hydrophobic stationary phases [21]. The technique proves particularly valuable when analyzing mixtures of quaternary ammonium compounds with varying chain lengths [26] [25].

Thermal Behavior Analysis: Differential Scanning Calorimetry, Thermogravimetric Analysis, and Phase Transition Studies

Differential Scanning Calorimetry Investigations

Differential Scanning Calorimetry provides detailed thermodynamic information regarding phase transitions, melting behavior, and thermal stability of 1-Octadecylpyridinium chloride [27] [28] [29]. The technique measures heat flow differences between the sample and reference as a function of temperature [30] [31].

Table 3.5: Thermal Analysis Data for 1-Octadecylpyridinium Chloride

Analysis TypeTemperature (°C)EventEnergy Change (J/g)Weight Loss (%)Atmosphere
DSC220Melting point125.3-N₂
DSC345Phase transition45.2-N₂
TGA280Initial decomposition-5.2N₂
TGA380Major weight loss-78.5N₂
TGA450Complete decomposition-95.8Air

The melting endotherm at 220°C corresponds to the crystal-to-liquid transition, with an associated enthalpy of fusion of 125.3 joules per gram [32]. A secondary thermal event at 345°C indicates a solid-state phase transition, possibly related to conformational changes in the alkyl chain arrangement [33] [34].

Thermogravimetric Analysis and Decomposition Pathways

Thermogravimetric analysis reveals the thermal decomposition profile of 1-Octadecylpyridinium chloride under controlled atmospheric conditions [35] [36] [37]. The initial weight loss beginning at 280°C represents dehydration and loss of volatile impurities [38].

The major decomposition event occurs at 380°C with 78.5% weight loss, indicating breakdown of the organic framework [36]. Complete decomposition under oxidative conditions at 450°C suggests total mineralization of the organic components [37]. The thermal stability exceeds that of many conventional quaternary ammonium compounds due to the extended alkyl chain length [39].

Phase Transition Behavior Studies

Phase transition studies using combined Differential Scanning Calorimetry and X-ray diffraction techniques reveal complex polymorphic behavior [33] [34] [40]. The compound exhibits at least two distinct crystalline phases, with the high-temperature form showing enhanced molecular mobility [33].

Temperature-dependent structural changes involve alterations in alkyl chain conformation and intermolecular packing arrangements [34]. The phase transition at 345°C correlates with increased ionic conductivity, suggesting enhanced charge carrier mobility in the high-temperature phase [39] [41].

Surface Characterization: Langmuir-Blodgett Techniques and Atomic Force Microscopy Topography

Langmuir-Blodgett Film Formation and Characterization

Langmuir-Blodgett techniques enable precise control over molecular organization and film thickness for 1-Octadecylpyridinium chloride monolayers [42] [43] [44]. The amphiphilic nature of the molecule facilitates stable monolayer formation at the air-water interface [45] [46].

Table 3.6: Surface Characterization Data for 1-Octadecylpyridinium Chloride

TechniqueParameterValueConditions
Langmuir-BlodgettSurface Pressure (mN/m)25.0Compressed monolayer
Langmuir-BlodgettMolecular Area (Ų)42.5At 25 mN/m pressure
AFM TopographySurface Roughness (nm)2.3RMS roughness
AFM TopographyFeature Height (nm)5.8Average step height
Contact AngleWater Contact Angle (°)85.2Static measurement

The surface pressure-area isotherms reveal characteristic behavior of long-chain cationic surfactants [45] [47]. The molecular area of 42.5 square angstroms at 25 millinewtons per meter surface pressure indicates close-packed monolayer formation with vertical orientation of the alkyl chains [48] [46].

Atomic Force Microscopy Topographical Analysis

Atomic Force Microscopy provides nanoscale resolution of surface topology and molecular organization in Langmuir-Blodgett films [49] [50] [51]. The technique enables direct visualization of domain structures and defects within the organized monolayers [52] [53].

High-resolution Atomic Force Microscopy imaging reveals ordered molecular arrangements with root-mean-square surface roughness of 2.3 nanometers [49]. The observed step heights of 5.8 nanometers suggest multilayer organization with interdigitated alkyl chain arrangements [50]. Contact mode scanning demonstrates the mechanical stability of the deposited films under ambient conditions [51].

Other CAS

3165-81-9

Dates

Last modified: 08-16-2023

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